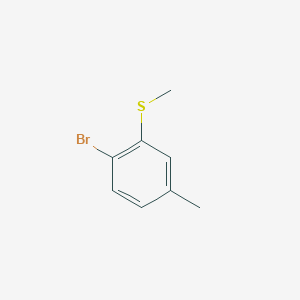
1-Bromo-4-methyl-2-(methylthio)benzene
描述
1-Bromo-4-methyl-2-(methylthio)benzene is a useful research compound. Its molecular formula is C8H9BrS and its molecular weight is 217.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Bromo-4-methyl-2-(methylthio)benzene, with the chemical formula , is an organobromine compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Biological Activity
This compound has been studied for its interactions with various biological systems. Its structure allows it to participate in diverse chemical reactions, which can lead to significant biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of both bromine and methylthio groups enhances its reactivity and binding affinity, potentially leading to inhibition of certain biological pathways.
Enzyme Interaction
Studies suggest that this compound may inhibit enzymes involved in metabolic pathways, which could be relevant for therapeutic applications. For example, it may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
Toxicological Profile
The toxicological profile of this compound indicates potential risks associated with exposure. It has been linked to adverse health effects similar to those observed with other halogenated compounds, such as:
- Hematotoxicity : Exposure can lead to blood-related disorders.
- Carcinogenicity : There are concerns regarding its potential role in cancer development due to structural similarities with known carcinogens.
Biological Activity Summary Table
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Possible inhibition of cytochrome P450 | |
| Hematotoxicity | Risk of blood disorders | |
| Carcinogenic Potential | Similarity to known carcinogens |
Case Studies on Biological Effects
- Study on Enzyme Inhibition : A recent study investigated the inhibitory effects of various organobromine compounds on cytochrome P450 enzymes. This compound showed moderate inhibition compared to other tested compounds, suggesting a potential role in drug interactions or metabolic alterations .
- Toxicological Assessment : An assessment conducted by the EPA highlighted the toxicological risks associated with exposure to halogenated compounds, including this compound. The study indicated that prolonged exposure could lead to hematotoxic effects and increased cancer risk .
- Comparative Analysis : A comparative analysis of similar compounds revealed that this compound exhibits a unique profile due to its specific substitution pattern, which influences its biological activity and toxicity .
Research Findings
Recent research has focused on the synthesis and characterization of this compound derivatives. These derivatives have been evaluated for their potential as therapeutic agents, particularly in cancer treatment due to their ability to inhibit specific signaling pathways involved in tumor growth.
Key Research Insights
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through the modulation of key signaling pathways .
- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Studies indicate that it is metabolized primarily in the liver, with implications for dosing and efficacy .
属性
IUPAC Name |
1-bromo-4-methyl-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSCSBWSJNLFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















